2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
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Overview
Description
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound that features a hexafluoroisopropanol group attached to an aminomethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-amino-2-methylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of hexafluoroacetone. A suitable solvent such as dichloromethane is used.
Reaction Mechanism: The hexafluoroacetone reacts with the amino group of 5-amino-2-methylphenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hexafluoroisopropanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hexafluoroisopropanol derivatives.
Scientific Research Applications
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high electronegativity and stability.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-2-methylphenyl)-1,1,1-trifluoro-2-propanol: Similar structure but with fewer fluorine atoms.
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-butanol: Similar structure but with a longer carbon chain.
Uniqueness
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity compared to its less fluorinated analogs.
Properties
Molecular Formula |
C10H9F6NO |
---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-(5-amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-6(17)4-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 |
InChI Key |
IZAWOGHVGXROPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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